molecular formula C16H22N4O2 B8135128 Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate

Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate

Cat. No.: B8135128
M. Wt: 302.37 g/mol
InChI Key: SRIPNOBMGZDKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Pharmacophoric Significance

Role of Piperazine Moieties in Bioactive Compound Design

Piperazine derivatives are among the most ubiquitous heterocycles in pharmaceuticals, featured in 13 of the 200 top-selling drugs as of 2012. The piperazine ring’s conformational flexibility and ability to engage in hydrogen bonding make it a critical pharmacophore for optimizing solubility, bioavailability, and target affinity. In tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate, the piperazine moiety serves dual roles: (1) as a spacer that positions the imidazo[1,2-a]pyridine group for optimal receptor interactions and (2) as a solubility-enhancing component due to its capacity to form stable salts.

The tert-butyl carbamate group further modulates physicochemical properties by introducing steric bulk and metabolic stability. This modification reduces enzymatic degradation, as demonstrated in studies of analogous piperazine-carbamate hybrids, which exhibit prolonged plasma half-lives compared to unprotected amines. For example, in soluble epoxide hydrolase (sEH) inhibitors, the incorporation of a piperazine-carbamate group improved water solubility by 4–5 fold while maintaining nanomolar-level activity.

Imidazo[1,2-A]pyridine as a Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug design, featured in FDA-approved therapeutics such as zolpidem (sedative) and alpidem (anxiolytic). Its planar, aromatic structure enables π-π stacking interactions with hydrophobic protein pockets, while the nitrogen atoms facilitate hydrogen bonding and coordination with metal ions in enzymatic active sites. In this compound, the imidazo[1,2-a]pyridine group is positioned at the 6th carbon of the piperazine ring, a configuration shown to enhance binding to kinase targets like PI3K and mTOR in related compounds.

Recent studies highlight the scaffold’s adaptability:

  • Anticancer Activity : Imidazo[1,2-a]pyridine derivatives inhibit kinases involved in tumor proliferation by competing with ATP-binding domains.
  • Antimicrobial Properties : Structural analogs disrupt bacterial DNA gyrase and topoisomerase IV, with MIC values as low as 0.5 µg/mL against Staphylococcus aureus.
  • Neuropharmacology : The scaffold’s GABAergic modulation underpins its use in anxiolytics and anticonvulsants.

Synergistic Effects of Hybridization in Heterocyclic Systems

The hybridization of piperazine and imidazo[1,2-a]pyridine in this compound creates a multifunctional pharmacophore with enhanced drug-like properties. Key synergies include:

Improved Solubility and Permeability

The piperazine ring’s basic nitrogen atoms increase aqueous solubility (e.g., log P = 0.54–2.09 for analogs), while the imidazo[1,2-a]pyridine moiety enhances membrane permeability via lipophilic interactions. This balance is critical for oral bioavailability, as evidenced by sEH inhibitors achieving >80% absorption in rodent models.

Dual-Target Engagement

Structural analogs of this hybrid demonstrate concurrent inhibition of PI3K and mTOR, key nodes in the PI3K/AKT/mTOR pathway implicated in cancer and metabolic disorders. For instance, a carbon-11 labeled analog showed IC₅₀ values of 1.37 µM against human sEH and 12.6 µM against mTOR.

Metabolic Stability

The tert-butyl carbamate group shields the piperazine nitrogen from oxidative metabolism, extending half-life. In comparative studies, carbamate-protected piperazines exhibited 3-fold slower clearance than their unprotected counterparts.

Properties

IUPAC Name

tert-butyl 4-imidazo[1,2-a]pyridin-6-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)13-4-5-14-17-6-7-20(14)12-13/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIPNOBMGZDKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most efficient method involves a single-step photoredox-mediated coupling of 2-aminopyridine and piperazine-1-tert-butyl carboxylate. The process employs an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) and an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) under blue LED irradiation (λ = 450 nm) in anhydrous dichloroethane. Oxygen serves as the terminal oxidant, enabling a radical-based coupling mechanism.

Key steps :

  • Photoexcitation of the acridine catalyst generates a radical cation.

  • Single-electron transfer (SET) from 2-aminopyridine forms a pyridinyl radical.

  • Radical coupling with piperazine-1-tert-butyl carboxylate occurs regioselectively at the C6 position of the pyridine ring.

  • Oxidation and rearomatization yield the final product.

Optimization and Scalability

  • Catalyst loading : 0.5–1.0 mol% acridine salt achieves >90% yield.

  • Solvent : Dichloroethane outperforms THF or DMF due to superior radical stability.

  • Scale-up : Demonstrated at 10 g scale with 94–95% isolated yield.

Multi-Step Conventional Synthesis

Sequential Imidazo[1,2-a]Pyridine Formation and Piperazine Coupling

This approach involves two discrete steps:

Synthesis of Imidazo[1,2-a]Pyridine Core

2-Aminopyridine reacts with α-bromoketones (e.g., propargyl bromide) under basic conditions (NaOH, H₂O/EtOH) to form the imidazo[1,2-a]pyridine scaffold. Cyclization occurs via nucleophilic substitution and subsequent Nazarov-type electrocyclization.

Example :
2-Aminopyridine+Propargyl bromideNaOH, H₂OImidazo[1,2-a]pyridine-6-bromide\text{2-Aminopyridine} + \text{Propargyl bromide} \xrightarrow{\text{NaOH, H₂O}} \text{Imidazo[1,2-a]pyridine-6-bromide}

Oxidative Coupling with tert-Butyl Isocyanide

Three-Component Reaction

A metal-free method utilizes tert-butyl isocyanide, 2-aminopyridine, and an aldehyde in the presence of iodine (5 mol%). The reaction proceeds via:

  • Condensation of 2-aminopyridine and aldehyde to form an imine.

  • Nucleophilic attack by isocyanide, followed by cyclization.

Limitations :

  • Requires aromatic aldehydes (e.g., 4-nitrobenzaldehyde) for optimal yields (80–85%).

  • Less regioselective for C6-substituted products compared to photoredox methods.

Comparative Analysis of Methods

Method Yield Reaction Time Catalyst Byproducts
Photoredox (one-step)94–95%10 hAcridine salt<5%
Multi-step conventional70–75%24–48 hPd(OAc)₂/Xantphos15–20%
Oxidative coupling80–85%12 hI₂10–12%

Advantages of photoredox method :

  • Avoids heavy metals and harsh conditions.

  • Higher atom economy (E-factor: 2.1 vs. 8.7 for multi-step).

Reaction Optimization Strategies

Solvent Effects

  • Polar aprotic solvents : Dichloroethane minimizes side reactions vs. DMF or DMSO.

  • Water content : <50 ppm critical for radical stability in photoredox reactions.

Catalyst Modifications

  • Acridine derivatives : 9-Phenylacridine increases reaction rate by 30% vs. mesityl-substituted analogs.

  • Co-catalysts : TEMPO (0.5 eq) suppresses overoxidation.

Temperature and Light Intensity

  • Photoredox : 25°C optimal; higher temperatures accelerate radical recombination.

  • LED intensity : 10 W/m² maximizes photon flux without side-product formation .

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-imidazo[1,2-a]pyridin-6-yl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Inhibition of Protein Kinases

Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate has been investigated for its ability to inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling. Inhibition of Btk is significant for treating autoimmune diseases and certain cancers, as aberrant B-cell activation is implicated in these conditions .

Therapeutic Potential in Autoimmune Diseases

Studies have shown that derivatives of imidazo[1,2-a]pyridine can effectively modulate immune responses. The compound's structure allows it to interact with specific targets involved in inflammatory pathways, making it a candidate for drug development aimed at conditions like rheumatoid arthritis and lupus .

Anticancer Activity

Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds exhibit anticancer properties by targeting various kinases involved in tumor growth and metastasis. The ability of this compound to inhibit these kinases positions it as a potential therapeutic agent in oncology .

Case Study 1: Inhibition of Btk

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several imidazo[1,2-a]pyridine derivatives, including this compound. The compound demonstrated significant Btk inhibition with an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

A clinical trial investigated the effects of imidazo[1,2-a]pyridine derivatives on patients with autoimmune disorders. This compound was part of the treatment regimen and showed promising results in reducing inflammatory markers and improving patient outcomes .

Data Tables

Study FocusFindingsReference
Btk InhibitionSignificant inhibition with low IC50
Autoimmune DisordersReduction in inflammatory markers
Anticancer ActivityEffective against multiple kinases

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-imidazo[1,2-a]pyridin-6-yl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazo-Pyridazine/Pyrazine Derivatives

tert-Butyl 4-(3-chloroimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate
  • Structural Differences : Replaces the pyridine ring in the target compound with pyridazine and introduces a chlorine atom at position 3 of the imidazole ring.
  • Molecular Weight : 337.8 g/mol (vs. ~293 g/mol for the target compound).
  • However, pyridazine reduces aromaticity compared to pyridine, altering solubility and bioavailability .
tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
  • Structural Differences : Features a pyrazine ring fused to imidazole and a bromine substituent.
  • Molecular Weight : 329.2 g/mol (CAS 1188265-64-6).

Aminopyridine and Pyrimidine Derivatives

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Structural Differences: Replaces imidazo[1,2-a]pyridine with an aminopyridine group.
  • Molecular Weight : 278.35 g/mol (CAS 571188-59-5).
  • Impact: The amino group enhances hydrogen-bonding capacity, improving solubility in aqueous media (logP ~1.2). However, loss of the imidazole ring diminishes π-stacking interactions critical for kinase inhibition .
tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
  • Structural Differences : Substitutes imidazo[1,2-a]pyridine with pyrimidine.
  • Molecular Weight : 279.3 g/mol (CAS 1314390-34-5).
  • Impact : Pyrimidine’s nitrogen-rich structure increases polarity (TPSA = 65 Ų vs. 58 Ų for the target compound), affecting blood-brain barrier penetration .

Halogenated and Aryl-Substituted Analogues

tert-Butyl 4-(3-iodoimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate
  • Structural Differences : Iodine atom at position 3 of imidazo[1,2-b]pyridazine.
  • Molecular Weight : 429.3 g/mol.
  • Impact : Iodine’s large atomic radius enhances van der Waals interactions but may cause steric clashes in tight binding pockets. Higher molecular weight reduces synthetic yield .
tert-Butyl 4-(3-phenylimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate
  • Structural Differences : Phenyl group at position 3 of imidazo[1,2-b]pyridazine.
  • Molecular Weight : 379.5 g/mol.
  • Impact : The phenyl group increases lipophilicity (predicted logP = 3.5), favoring membrane penetration but risking off-target binding .

Key Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituent logP (Predicted) TPSA (Ų) Biological Relevance
Target Compound ~293 Imidazo[1,2-a]pyridine 2.8 58 Kinase inhibition, antimicrobial
3-Chloroimidazo[1,2-b]pyridazin-6-yl derivative 337.8 Chlorine 3.2 65 Enhanced electrophilicity
6-Aminopyridin-3-yl derivative 278.35 Amino group 1.2 72 Improved solubility
3-Iodoimidazo[1,2-b]pyridazin-6-yl derivative 429.3 Iodine 3.8 65 Steric bulk, potential radiocontrast
Pyrimidin-4-yl derivative 279.3 Pyrimidine 1.5 65 Polar interactions

Biological Activity

Tert-butyl 4-{imidazo[1,2-a]pyridin-6-yl}piperazine-1-carboxylate (CAS Number: 684223-68-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O₂
Molecular Weight302.37 g/mol
LogP2.394
pKa7.96

The compound exhibits biological activity primarily through its interaction with various enzyme targets, particularly kinases involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on Plasmodium falciparum CDPK1, a critical enzyme for the survival of the malaria parasite. High-throughput screening has identified this compound as a lead candidate with low nanomolar potency against the enzyme, indicating a promising therapeutic profile against malaria .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the imidazopyridine core can significantly affect the biological activity of the compound. For instance, variations in the aryl and heteroaryl groups have been explored to optimize potency and selectivity against target kinases. The introduction of substituents on the pyridine ring has been shown to enhance enzyme affinity and improve thermal stability, which is crucial for maintaining efficacy in biological systems .

Case Studies and Research Findings

  • Inhibition of PfCDPK1 : A study focusing on a series of imidazopyridine derivatives reported that this compound exhibited excellent potency in vitro against PfCDPK1 with an EC50 value in the low nanomolar range. This suggests its potential as an antimalarial agent .
  • Antibacterial Activity : Another study synthesized various imidazo derivatives and assessed their antibacterial properties. Although specific data on this compound was not detailed, related compounds demonstrated significant antibacterial effects, indicating a broader spectrum of activity that could be explored further .
  • Therapeutic Applications : The compound has been proposed for use in treating autoimmune diseases due to its ability to inhibit Bruton’s tyrosine kinase (Btk), which plays a role in B-cell activation and proliferation. This positions it as a candidate for therapeutic interventions in conditions like rheumatoid arthritis .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-{imidazo[1,2-a]pyridin-6-yl}piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, including:

  • Boc-protection : Piperazine derivatives are often Boc-protected to prevent side reactions. For example, tert-butyl piperazine-1-carboxylate intermediates are synthesized via reactions with Boc anhydride under mild conditions (e.g., DCM, room temperature) .
  • Coupling reactions : Imidazo[1,2-a]pyridine moieties are introduced via Suzuki-Miyaura couplings or nucleophilic substitutions. highlights the use of trifluoroacetic acid (TFA) for Boc deprotection and subsequent purification via recrystallization (hexane/DCM) to achieve ~94% yield .
  • Catalytic optimization : Iodine (5 mol%) in ethanol at room temperature efficiently catalyzes imidazo[1,2-a]pyridine formation via tert-butyl isocyanide-based multicomponent reactions, reducing decomposition risks .

Key parameters for optimization :

ParameterImpactExample
Catalyst loadingHigher iodine concentrations (5 mol%) improve yields to >80%
Solvent polarityPolar solvents (e.g., MeOH, DMF) enhance nucleophilic substitution rates
TemperatureRoom temperature minimizes Boc-group decomposition

Q. How is the structural characterization of this compound validated in academic research?

  • X-ray crystallography : Single-crystal studies confirm piperazine ring conformation and intermolecular interactions (e.g., weak hydrogen bonds between N–H and carbonyl groups) .
  • Spectroscopy : LCMS ([M+H]+ analysis) and NMR (e.g., 1H/13C chemical shifts for tert-butyl groups at δ 1.48 ppm and piperazine protons at δ 3.10–3.61 ppm) are standard .
  • Elemental analysis : Combustion analysis validates C, H, N, and O content .

Advanced Research Questions

Q. What experimental strategies address low yields in imidazo[1,2-a]pyridine coupling reactions?

Low yields (e.g., 27% in ) often arise from competing side reactions or poor solubility. Mitigation strategies include:

  • Protection/deprotection : Sequential Boc protection (e.g., using Boc anhydride) stabilizes intermediates during coupling .
  • Solvent screening : DMF or 1,4-dioxane improves solubility of halogenated pyridines (e.g., 5-bromo-2-chloropyrimidine) in Pd-catalyzed couplings .
  • Catalyst systems : Palladium catalysts (e.g., Pd(dba)₂) with XPhos ligands enhance cross-coupling efficiency (42% yield in Suzuki reactions) .

Case study : A 12-hour reaction at 110°C in 1,4-dioxane with K₂CO₃ achieved 88.7% yield for a bromopyrimidine-piperazine intermediate .

Q. How can contradictory NMR and LCMS data be resolved during structural analysis?

Discrepancies may arise from residual solvents, tautomerism, or dynamic effects. Resolution methods:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., imidazo[1,2-a]pyridine ring flipping) .
  • High-resolution MS : Differentiates isotopic patterns (e.g., [M+H-100]+ fragments at m/z 243 vs. theoretical 342) .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, resolving overlapping signals in piperazine regions .

Q. What mechanisms explain the biological activity of imidazo[1,2-a]pyridine-piperazine hybrids?

  • Enzyme inhibition : The piperazine ring may act as a hinge-binding motif in kinase inhibition (e.g., interactions with ATP-binding pockets) .
  • Cellular uptake : Boc groups enhance lipophilicity (LogP ~2.5), improving membrane permeability .
  • Antimicrobial activity : Hybrids disrupt efflux pumps (e.g., in K. pneumoniae) by binding to AcrB transporters .

Supporting data : In vitro assays show IC₅₀ values <10 µM for cancer cell lines when coupled with spirocyclic moieties .

Q. What methodologies are used to analyze crystallization challenges for Boc-protected derivatives?

  • Solvent optimization : Ternary solvent systems (e.g., DCM/hexane) induce supersaturation for high-purity crystals .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing .
  • Thermogravimetric analysis (TGA) : Detects solvent retention (e.g., DCM) causing amorphous phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.